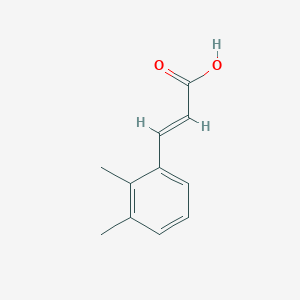

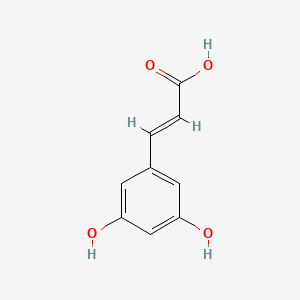

3-(2,3-Dimethylphenyl)-2-propenoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 2,3-Dimethylphenylboronic acid is C8H11BO2 . The average mass is 149.983 Da and the monoisotopic mass is 150.085205 Da .Physical And Chemical Properties Analysis

2,3-Dimethylphenylboronic acid has a melting point of 175.0°C and appears white in color . It is in the form of a crystalline powder .Applications De Recherche Scientifique

Conformational Studies in Different Solvents

Research on related compounds, such as E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, has focused on understanding their conformations in various solvents using NMR spectroscopy. This study provides insights into the conformational flexibility of these molecules in solutions like methanol, chloroform, and dimethyl sulfoxide, which is important for understanding their interactions and reactivity in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).

Enantioselective Hydrogenation Studies

Another area of interest is the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents, which includes compounds like (E)-2-phenyl-3-(2-furyl)propenoic acid. Such studies are crucial in developing catalysts for asymmetric synthesis, a key aspect of producing chiral drugs and chemicals. For example, cinchonidine modified Pd catalysts have been used to selectively hydrogenate these compounds, achieving high enantiomeric excesses (Hermán et al., 2009).

Synthesis of Novel Compounds

Research has also been conducted on synthesizing new chemical compounds using dimethylphenol derivatives. For instance, the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones was achieved starting from 2-(2,4-dimethylphenoxy)propionic acid. These types of syntheses contribute to the expansion of chemical libraries and potential pharmaceuticals (Hogale, Shirke, & Kharade, 1995).

Gas-Phase Acidity Determination

The gas-phase acidities of various dimethylphenol isomers have been determined experimentally and theoretically. Understanding the acidities of these molecules is crucial in fields like atmospheric chemistry and environmental science, as it relates to their behavior in different phases and conditions (Madeira et al., 2008).

Luminescence Sensing Applications

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing applications. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential use in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted through the kidneys .

Result of Action

Similar compounds are known to cause various changes at the molecular level, such as the formation of new carbon-carbon bonds .

Action Environment

Similar compounds are known to be stable under a variety of conditions .

Propriétés

IUPAC Name |

(E)-3-(2,3-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-4-3-5-10(9(8)2)6-7-11(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSAGQATXXCOAX-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C/C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-2-propenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)